N-(2,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules
Preparation Methods
The synthesis of N-(2,4-DIMETHOXYPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic synthesis. The synthetic route may include the following steps:
Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Functional Group Modifications:
Final Coupling: The final step involves coupling the functionalized tetrahydropyrimidine with the appropriate carboxamide derivative under suitable conditions.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(2,4-DIMETHOXYPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy and sulfanylidene groups can be oxidized to form corresponding ketones or sulfoxides.
Reduction: The compound can be reduced to form alcohols or thiols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential biological activity suggests applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific target and context of use.
Comparison with Similar Compounds
Similar compounds to N-(2,4-DIMETHOXYPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE include other tetrahydropyrimidine derivatives with different functional groups These compounds may share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C21H23N3O5S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H23N3O5S/c1-11-18(20(26)23-14-7-6-13(27-2)10-16(14)28-3)19(24-21(30)22-11)12-5-8-15(25)17(9-12)29-4/h5-10,19,25H,1-4H3,(H,23,26)(H2,22,24,30) |
InChI Key |
FHMBWJSBPNTWNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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